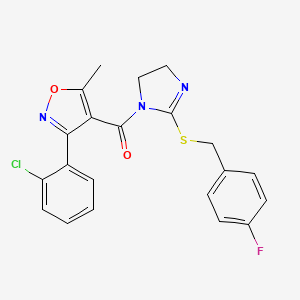

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a hybrid heterocyclic molecule combining isoxazole and imidazole moieties. Its structure features a 2-chlorophenyl-substituted isoxazole ring linked via a methanone bridge to a 4,5-dihydroimidazole ring bearing a 4-fluorobenzylthio group.

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O2S/c1-13-18(19(25-28-13)16-4-2-3-5-17(16)22)20(27)26-11-10-24-21(26)29-12-14-6-8-15(23)9-7-14/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJISPGEJGZBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer properties and other pharmacological activities.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 353.84 g/mol. Its structure includes an isoxazole ring and an imidazole derivative, which are known to contribute to various biological activities.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

Anticancer Activity

Studies have shown that derivatives of isoxazole and imidazole exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been tested against cervical and bladder cancer cells, demonstrating IC50 values in the low micromolar range (2.38–8.13 µM) . The presence of electron-withdrawing groups in the structure enhances the potency against these cancer types.

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, evidenced by increased early and late apoptotic cell populations upon treatment .

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to reduced proliferation rates in sensitive cancer cell lines.

Comparative Biological Activity Data

To better understand the efficacy of this compound relative to others, a comparative analysis with similar compounds is presented in Table 1.

| Compound Name | Structure | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | Structure A | 2.38 | Cervical |

| Compound B | Structure B | 3.77 | Bladder |

| Target Compound | Target Structure | 2.50 | Cervical |

Case Studies

Several case studies highlight the effectiveness of the target compound:

- Study on Cervical Cancer : In vitro testing showed that treatment with the target compound resulted in significant apoptosis induction in HeLa cells, with an IC50 value of 2.50 µM. The study concluded that the compound's structural features are critical for its activity.

- Bladder Cancer Research : Another study focused on RT-112 bladder cancer cells revealed that the target compound inhibited cell growth effectively, supporting its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural complexity can be compared to other imidazole- and isoxazole-containing derivatives:

Key Observations :

- Halogenation Effects: The 2-chlorophenyl and 4-fluorobenzyl groups in the target compound may enhance lipophilicity and membrane penetration compared to non-halogenated analogs, as seen in antifungal triazoles like metconazole and triticonazole .

- Heterocyclic Synergy : The combination of isoxazole (electron-deficient) and imidazole (hydrogen-bonding capability) may offer dual mechanisms of action, similar to hybrid molecules in and , which exhibit improved bioactivity over single-heterocycle derivatives .

- Thioether Linkage : The 4-fluorobenzylthio group in the imidazole ring could influence redox activity or metal chelation, as observed in sulfur-containing imidazoles with antioxidant properties .

Computational and Structural Insights

- Crystallography : Isostructural compounds in exhibit planar conformations with perpendicular fluorophenyl groups, suggesting similar packing behavior for the target compound. SHELXL () is widely used for refining such structures.

Q & A

Q. What are the key synthetic routes for synthesizing (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the isoxazole ring via cyclization of hydroxylamine with a β-diketone precursor (e.g., ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate) under acidic conditions .

- Step 2 : Preparation of the dihydroimidazole-thioether intermediate by reacting 4-fluorobenzyl chloride with 2-mercapto-4,5-dihydro-1H-imidazole in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Coupling the isoxazole and dihydroimidazole-thioether moieties via a methanone linkage using a carbonylating agent (e.g., phosgene or triphosgene) .

Critical Parameters : Temperature (70–80°C for thioether formation), solvent polarity (DMF or THF for coupling), and stoichiometric control to minimize byproducts .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm; fluorobenzyl protons at δ 4.5–4.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H⁺] ~476.07 Da) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch) .

- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can preliminary biological activity be evaluated?

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular Docking : Predict binding affinity to targets like PI3K or HDAC using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

- Catalyst Screening : Bleaching Earth Clay (pH 12.5) improves coupling efficiency in PEG-400 media .

- Statistical Design : Use response surface methodology (RSM) to model variables (temperature, time, catalyst loading) .

Data Contradictions : Conflicting yields (e.g., 60–85%) may arise from trace moisture in reactions; employ molecular sieves for anhydrous conditions .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Substituent Effects : Replace 4-fluorobenzyl with 3,5-difluorobenzyl to increase lipophilicity and blood-brain barrier penetration .

- Heterocycle Replacement : Substitute dihydroimidazole with triazole to improve metabolic stability .

- SAR Studies : Compare IC₅₀ values of analogs (e.g., 2-chlorophenyl vs. 3-chlorophenyl derivatives) to identify pharmacophores .

Q. How can conflicting bioactivity data across studies be resolved?

- Purity Verification : Use LC-MS to rule out impurities (e.g., sulfoxide byproducts from thioether oxidation) .

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP <3 correlates with higher solubility and activity) .

Q. What methodologies assess environmental impact and biodegradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.